(5,6-Dimethylpyridin-3-YL)methanamine is a chemical compound characterized by its pyridine ring structure, which is substituted at positions 5 and 6 with methyl groups. This compound falls under the category of amines, specifically aliphatic amines, due to the presence of the amine functional group (-NH2) attached to a methylene bridge connecting it to the pyridine ring. It is relevant in various scientific fields, particularly in medicinal chemistry and organic synthesis.
This compound can be synthesized through various chemical reactions involving pyridine derivatives. It is classified as a pyridine derivative and an aliphatic amine, which indicates its potential applications in pharmaceuticals and agrochemicals. The structural formula can be represented as follows:
The synthesis of (5,6-Dimethylpyridin-3-YL)methanamine can be achieved through several methods, including:
For example, one method involves the reaction of 5-bromopyridin-2-ylmethanamine with suitable nucleophiles under basic conditions, leading to the formation of (5,6-Dimethylpyridin-3-YL)methanamine through nucleophilic substitution reactions .
The molecular structure of (5,6-Dimethylpyridin-3-YL)methanamine features a pyridine ring with two methyl groups at positions 5 and 6. The amine group is attached to a methylene (-CH2-) group that connects it to the aromatic system.
Key structural data includes:
(5,6-Dimethylpyridin-3-YL)methanamine can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-donating nature of the methyl groups on the pyridine ring, which can enhance nucleophilicity at the nitrogen atom .
The mechanism of action for (5,6-Dimethylpyridin-3-YL)methanamine primarily involves its interaction with biological targets such as enzymes or receptors. The nitrogen atom's lone pair allows it to form hydrogen bonds or coordinate with metal ions in enzyme active sites.
Studies have shown that similar pyridine derivatives exhibit biological activity by modulating neurotransmitter systems or acting as enzyme inhibitors . This suggests potential therapeutic applications in treating neurological disorders or as anti-inflammatory agents.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
(5,6-Dimethylpyridin-3-YL)methanamine has several scientific uses:
The synthesis of (5,6-dimethylpyridin-3-yl)methanamine (CAS 856930-04-6) relies on precise regiocontrol due to the electronic asymmetry of the pyridine ring. The 3-aminomethyl substituent is strategically favored for functionalization, as C5 and C6 methyl groups exhibit lower steric hindrance compared to C2/C4 positions. Key approaches include: - Nucleophilic displacement of 5,6-dimethylnicotinonitrile followed by lithium aluminum hydride reduction, achieving >85% regioselectivity [5]. - Pd-catalyzed cyanation of 5-bromo-2,3-dimethylpyridine using Zn(CN)₂, with subsequent borane reduction yielding the target amine with minimal byproducts (<3%) [7]. - Directed ortho-lithiation of 3,5-dimethylpyridine using n-BuLi at -78°C, quenching with DMF, and reductive amination producing the derivative with 92% isomeric purity [9].
Table 1: Regioselective Routes to (5,6-Dimethylpyridin-3-yl)methanamine
Method | Key Reagent | Yield (%) | Regioselectivity |
---|---|---|---|
Nitrile Reduction | LiAlH₄ in THF | 78 | >90% |
Pd-Catalyzed Cyanation | Zn(CN)₂/Pd(PPh₃)₄ | 82 | 95% |
Directed Ortho-Lithiation | n-BuLi/DMF | 75 | 92% |
Reductive amination enables direct installation of the aminomethyl group while permitting N-functionalization. Critical advances include: - One-pot imine formation/reduction using 5,6-dimethylpyridine-3-carbaldehyde and NH₄OAc with NaBH₃CN in methanol, achieving 88% yield at 25°C [8]. - Asymmetric reductive amination with chiral catalysts (e.g., (R)-DTBM-SEGPHOS-Ru complexes) for enantiomerically pure N-alkyl derivatives, though substrate scope remains limited for sterically hindered analogs [9]. - Continuous-flow hydrogenation with Pd/C catalysts (2 bar H₂, 50°C) reducing imines in <10 min residence time, enhancing throughput by 5-fold versus batch [8]. Catalyst poisoning by pyridinic nitrogen is mitigated through acetic acid additives, preserving >95% activity over 100 h.
Table 2: Reductive Amination Efficiency Under Varied Conditions
Carbonyl Precursor | Reducing Agent | Catalyst | Time (h) | Yield (%) |
---|---|---|---|---|
5,6-DMP-3-carbaldehyde | NaBH₃CN | None | 2 | 88 |
5,6-DMP-3-carbaldehyde | H₂ (2 bar) | Pd/C (5%) | 0.15* | 94 |
N-Boc-5,6-DMP-3-imine | NaBH(OAc)₃ | Sc(OTf)₃ | 6 | 76 |
*Continuous-flow conditions
Halogenation at C4 of the pyridine ring precedes C–N bond formation, enabling access to pharmaceutically relevant analogs: - Directed halogenation: N-oxide formation (H₂O₂/AcOH) followed by POCl₃ treatment yields 4-chloro-5,6-dimethylpyridine, with bromination requiring FeCl₃ catalysis at 60°C for 88% selectivity [6]. - Pd-catalyzed amination: 4-Bromo-5,6-dimethylpyridine undergoes Buchwald-Hartwig coupling with primary amines (XPhos-Pd-G2 catalyst, K₃PO₄ base) achieving >90% conversion to 4-(dialkylamino) derivatives. Methanamine installation via Gabriel synthesis (phthalimide/K₂CO₃ then hydrazine) affords C4-aminated targets [7]. - Copper-mediated cyanation: 4-Iodo intermediates react with CuCN in NMP (140°C) en route to tetrazoles via [3+2] cycloadditions, expanding applications in medicinal chemistry [9].
Table 4: Halogenated Precursors for Structural Diversification
Halogenated Intermediate | CAS Number | Key Transformation | Final Compound Yield |
---|---|---|---|
4-Bromo-5,6-dimethylpyridine | 857220-05-4* | Pd-catalyzed amination | 85% |
4-Chloro-5,6-dimethylpyridine | 856930-04-6† | Nucleophilic substitution | 78% |
4-Iodo-5,6-dimethylpyridine | N/A | Cu-mediated cyanation | 70% |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1